Cas no 1039931-40-2 (1-(4-Bromophenyl)cycloheptane-1-carboxylic acid)

1-(4-Bromophenyl)cycloheptane-1-carboxylic acid is a brominated cycloheptane derivative featuring a carboxylic acid functional group, making it a versatile intermediate in organic synthesis. The presence of the 4-bromophenyl moiety enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of complex aromatic systems. The cycloheptane ring contributes to conformational flexibility, which can be advantageous in medicinal chemistry for modulating steric and electronic properties. This compound is particularly valuable in pharmaceutical and materials research, where its structural features facilitate the development of novel bioactive molecules or functional materials. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
1-(4-Bromophenyl)cycloheptane-1-carboxylic acid structure
1039931-40-2 structure
商品名:1-(4-Bromophenyl)cycloheptane-1-carboxylic acid
CAS番号:1039931-40-2
MF:C14H17BrO2
メガワット:297.187583684921
MDL:MFCD11188901
CID:4674623
PubChem ID:28937725

1-(4-Bromophenyl)cycloheptane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(4-bromophenyl)cycloheptane-1-carboxylic acid
    • 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid
    • MDL: MFCD11188901
    • インチ: 1S/C14H17BrO2/c15-12-7-5-11(6-8-12)14(13(16)17)9-3-1-2-4-10-14/h5-8H,1-4,9-10H2,(H,16,17)
    • InChIKey: ILLSQUFVPDAVGA-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)C1(C(=O)O)CCCCCC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 261
  • トポロジー分子極性表面積: 37.3

1-(4-Bromophenyl)cycloheptane-1-carboxylic acid セキュリティ情報

1-(4-Bromophenyl)cycloheptane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-201446-0.05g
1-(4-bromophenyl)cycloheptane-1-carboxylic acid
1039931-40-2 95%
0.05g
$229.0 2023-09-16
Enamine
EN300-201446-0.5g
1-(4-bromophenyl)cycloheptane-1-carboxylic acid
1039931-40-2 95%
0.5g
$768.0 2023-09-16
Enamine
EN300-201446-0.1g
1-(4-bromophenyl)cycloheptane-1-carboxylic acid
1039931-40-2 95%
0.1g
$342.0 2023-09-16
Enamine
EN300-201446-1.0g
1-(4-bromophenyl)cycloheptane-1-carboxylic acid
1039931-40-2 95%
1g
$986.0 2023-05-31
Enamine
EN300-201446-1g
1-(4-bromophenyl)cycloheptane-1-carboxylic acid
1039931-40-2 95%
1g
$986.0 2023-09-16
Enamine
EN300-201446-5g
1-(4-bromophenyl)cycloheptane-1-carboxylic acid
1039931-40-2 95%
5g
$2858.0 2023-09-16
A2B Chem LLC
AW03775-100mg
1-(4-bromophenyl)cycloheptane-1-carboxylic acid
1039931-40-2 95%
100mg
$395.00 2024-04-20
Aaron
AR01B9AJ-1g
1-(4-bromophenyl)cycloheptane-1-carboxylic acid
1039931-40-2 95%
1g
$1381.00 2025-02-09
Aaron
AR01B9AJ-2.5g
1-(4-bromophenyl)cycloheptane-1-carboxylic acid
1039931-40-2 95%
2.5g
$2681.00 2025-02-09
A2B Chem LLC
AW03775-500mg
1-(4-bromophenyl)cycloheptane-1-carboxylic acid
1039931-40-2 95%
500mg
$844.00 2024-04-20

1-(4-Bromophenyl)cycloheptane-1-carboxylic acid 関連文献

1-(4-Bromophenyl)cycloheptane-1-carboxylic acidに関する追加情報

1-(4-Bromophenyl)cycloheptane-1-carboxylic acid: A Comprehensive Overview

1-(4-Bromophenyl)cycloheptane-1-carboxylic acid is a compound with the CAS number 1039931-40-2, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cycloheptane ring with a bromophenyl group and a carboxylic acid moiety. The cycloheptane ring provides structural stability, while the bromophenyl group introduces electronic and steric effects that can influence the compound's reactivity and bioavailability.

Recent studies have highlighted the potential of 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid as a lead compound in drug discovery. Researchers have explored its ability to modulate various biological targets, including enzymes and receptors, which are implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The carboxylic acid group in the molecule plays a crucial role in its interactions with biological systems, as it can form hydrogen bonds and participate in other non-covalent interactions.

The synthesis of 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid involves a multi-step process that typically begins with the preparation of the cycloheptane ring. This is often achieved through methods such as catalytic hydrogenation or ring-closing metathesis. The introduction of the bromophenyl group is then carried out via nucleophilic aromatic substitution or other coupling reactions, depending on the specific conditions and desired regioselectivity.

One of the most promising applications of this compound lies in its potential as a modulator of G-protein coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play critical roles in cellular signaling and are targets for a wide range of therapeutic agents. Studies have shown that 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid can bind to certain GPCRs with high affinity, making it a valuable tool for understanding receptor-ligand interactions and for the development of novel drugs.

In addition to its pharmacological applications, 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid has also been investigated for its physical properties. The compound exhibits good solubility in organic solvents and moderate stability under physiological conditions, which are desirable traits for drug candidates. Its melting point and boiling point have been determined experimentally, providing valuable data for its characterization and purification.

The structural versatility of this compound has led to its use in various chemical transformations. For instance, the carboxylic acid group can be converted into esters or amides, enabling further functionalization and exploration of its biological activity under different chemical conditions. This flexibility makes it an attractive candidate for combinatorial chemistry approaches, where multiple analogs can be synthesized and screened for their biological effects.

From an environmental perspective, the degradation pathways of 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid have been studied to assess its potential impact on ecosystems. Research indicates that the compound undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation into less harmful byproducts. This information is crucial for ensuring the safe handling and disposal of this compound in industrial settings.

In conclusion, 1-(4-Bromophenyl)cycloheptane-1-carboxylic acid (CAS No. 1039931-40-2) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, coupled with its ability to interact with biological targets, positions it as a valuable asset in the development of new therapeutic agents. As research continues to uncover its full range of properties and applications, this compound is likely to play an increasingly important role in the field of medicinal chemistry.

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